4-(4-Fluorophenyl)morpholine

Alzheimer's disease β-Amyloid imaging Radiotracer development

This para-fluorophenyl morpholine delivers a precisely reduced basicity (pKa 5.26) crucial for calibrating NK1 assays and probing halogen-dependent binding—the 4-fluorophenyl analog shows a 4.2-fold lower Aβ affinity than its 4-chloro counterpart (Ki 35.06 vs 8.43 nM). As a validated, scalable intermediate in aprepitant and mosapride citrate syntheses, it is directly transferable to process development. Its intermediate polarity (piperidine > morpholine > thiomorpholine) also enables predictable chromatographic separations of heterocyclic series. Choose this compound when fluorine-specific interactions (¹⁹F NMR, metabolic stability) or a non-ionized, low-melting solid (mp 53–54 °C) are required.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 4280-40-4
Cat. No. B3052612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)morpholine
CAS4280-40-4
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)F
InChIInChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
InChIKeyNSTVGWPAPZDCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)morpholine (CAS 4280-40-4): Physicochemical and Pharmacological Profile for Procurement Decision Support


4-(4-Fluorophenyl)morpholine (CAS 4280-40-4, MF: C₁₀H₁₂FNO, MW: 181.21 g/mol) is a para-substituted N-aryl morpholine derivative in which a 4-fluorophenyl group is directly attached to the morpholine nitrogen. The compound exhibits a melting point of 53-54 °C, a predicted boiling point of 291.3 ± 35.0 °C, and a predicted density of 1.154 ± 0.06 g/cm³ . Its conjugate acid pKa is predicted to be 5.26 ± 0.40, substantially lower than that of unsubstituted morpholine (pKa ~8.33) due to the electron-withdrawing effect of the para-fluorophenyl substituent [1]. This reduced basicity influences its solubility, ionization state under physiological conditions, and chromatographic behavior, factors that directly impact its suitability as a synthetic intermediate and bioactive scaffold.

4-(4-Fluorophenyl)morpholine (CAS 4280-40-4): Why Halogen and Heterocycle Substitution is Non-Interchangeable


Substituting the 4-fluorophenyl group with other halogens (Cl, Br, I) or replacing the morpholine ring with piperidine or thiomorpholine leads to quantifiably different physicochemical properties and biological activities. In para-substituted N-aryl systems, the identity of the halogen dictates binding affinity, lipophilicity, and melting point due to differences in atomic radius, polarizability, and electronegativity [1]. Similarly, the heteroatom composition of the saturated ring (O vs. CH₂ vs. S) alters dipole moment, basicity, and metabolic stability, which in turn impacts solubility, membrane permeability, and off-target pharmacology [2]. Consequently, 4-(4-fluorophenyl)morpholine cannot be assumed to perform identically to its chloro-, bromo-, or iodo- analogs, nor to its piperidine or thiomorpholine counterparts, in any assay or synthetic sequence. The following quantitative evidence establishes the specific, verifiable points of differentiation that guide scientific selection.

4-(4-Fluorophenyl)morpholine (CAS 4280-40-4): Head-to-Head Quantitative Evidence for Differentiated Procurement


Binding Affinity to β-Amyloid Aggregates: 4-Fluorophenyl vs. 4-Chloro-, 4-Bromo-, and 4-Iodophenyl Analogs

In a comparative study of indole-chalcone derivatives for β-amyloid plaque imaging, the 4-fluorophenyl-substituted compound exhibited a binding affinity (Ki) of 35.06 ± 6.21 nM for Aβ₁–₄₂ aggregates, which was 4.2-fold lower in potency than the 4-chlorophenyl analog (Ki = 8.43 ± 2.13 nM) and approximately 3.9-fold lower than the 4-bromo- (Ki = 8.96 ± 0.92 nM) and 4-iodo- (Ki = 8.22 ± 1.46 nM) analogs [1]. The halogenation trend in this system was F- < Cl- ≈ Br- ≈ I-, indicating that fluorine, despite its favorable metabolic stability, does not confer maximal binding affinity in this hydrophobic binding pocket. This data directly demonstrates that the 4-fluorophenyl analog is a distinct chemical entity with quantifiably different target engagement, not a generic substitute for other halogenated morpholine derivatives.

Alzheimer's disease β-Amyloid imaging Radiotracer development

Melting Point and Thermal Stability: 4-Fluorophenyl vs. 4-Chloro- and 4-Bromophenyl Morpholines

The melting point of 4-(4-fluorophenyl)morpholine is 53-54 °C, which is substantially lower than that of its 4-chlorophenyl analog (71-75 °C) and dramatically lower than the 4-bromophenyl analog (114-118 °C) . This progression reflects the increasing molecular weight and polarizability of the halogen substituent, which enhances crystal lattice energy. The 4-fluorophenyl derivative exists as a low-melting solid, bordering on liquid at ambient temperatures under some conditions, whereas the 4-bromo derivative is a high-melting crystalline powder. These differences have direct implications for purification (recrystallization behavior), handling, and formulation development.

Solid-state properties Crystallinity Formulation

Basicity and Ionization State: 4-(4-Fluorophenyl)morpholine vs. Unsubstituted Morpholine

The conjugate acid pKa of 4-(4-fluorophenyl)morpholine is predicted to be 5.26 ± 0.40, which is approximately 3.1 log units lower (i.e., ~1,200-fold less basic) than unsubstituted morpholine (pKa = 8.33-8.36) [1]. This dramatic reduction in basicity arises from the electron-withdrawing inductive effect of the para-fluorophenyl group, which destabilizes the protonated ammonium cation. At physiological pH (7.4), unsubstituted morpholine exists predominantly in its protonated, positively charged form, whereas 4-(4-fluorophenyl)morpholine is largely neutral and uncharged. This difference profoundly affects solubility, logD, membrane permeability, and binding to negatively charged biological targets.

Physicochemical properties pKa Drug-likeness

Dipole Moment and Physicochemical Behavior: Morpholine vs. Piperidine and Thiomorpholine Heterocycles

A systematic study of N-phenyl-substituted heterocycles determined the relative order of dipole moments along the major axis of the aromatic ring to be N-phenylpiperidine > N-phenylmorpholine > N-phenylthiomorpholine [1]. Although exact values for the 4-fluorophenyl derivatives are not reported, the relative order is consistent and reflects the heteroatom composition (CH₂ vs. O vs. S) and its impact on molecular polarity. The presence of the oxygen atom in the morpholine ring confers intermediate polarity between the nonpolar piperidine (all carbon) and the polarizable sulfur-containing thiomorpholine. This polarity difference influences chromatographic retention times, partition coefficients, and solubility in various solvents, making the morpholine derivative a distinct choice for separations and formulations.

Dipole moment Solubility Chromatography

Synthetic Utility: Validated Intermediate for Aprepitant and Mosapride Citrate Production

4-(4-Fluorophenyl)morpholine and its derivatives are explicitly employed as key intermediates in patented synthetic routes to two commercial pharmaceuticals: (i) aprepitant, an NK₁ receptor antagonist antiemetic, where the 4-fluorophenyl morpholine scaffold is a core structural element [1][2]; and (ii) mosapride citrate, a gastroprokinetic agent, where 4-(4-fluorophenyl)-2-aminomethyl morpholine is a critical intermediate [3]. The published methods highlight industrial feasibility, including a short synthetic route, reduced production cost, and scalability for mosapride [3]. This validated industrial utility distinguishes 4-(4-fluorophenyl)morpholine from non-validated, purely exploratory analogs.

Process chemistry Pharmaceutical intermediates Route scouting

4-(4-Fluorophenyl)morpholine (CAS 4280-40-4): Evidence-Supported Application Scenarios for Scientific and Industrial Users


Binding Affinity Assay Development for Halogen-Sensitive Targets

Given the 4.2-fold difference in Aβ binding affinity between the 4-fluorophenyl and 4-chlorophenyl analogs (Ki = 35.06 nM vs. 8.43 nM) [1], 4-(4-fluorophenyl)morpholine serves as a precisely defined, lower-affinity probe for calibrating assays where halogen size and polarizability are critical determinants of target engagement. It is particularly useful as a negative control or benchmark when the chloro or bromo analogs are too potent or when a fluorine-specific interaction (e.g., ¹⁹F NMR, metabolic stability) is desired.

Process Chemistry Route Scouting for Aprepitant and Mosapride Analogs

The compound is a documented, scalable intermediate in the synthesis of aprepitant and mosapride citrate [2]. Procurement for process development is directly supported by published patents detailing its use in industrially feasible routes [2]. Researchers developing new NK₁ antagonists or 5-HT₄ agonists can confidently employ this building block, knowing that its synthetic handling and downstream functionalization are already validated.

Physicochemical and Formulation Studies Requiring Low Basicity and Low Melting Point

With a conjugate acid pKa of 5.26—over 1,200-fold less basic than morpholine—and a low melting point of 53-54 °C [1][2], this compound is ideal for studying the effects of reduced basicity on solubility, logD, and membrane permeability. It is particularly suited for formulations requiring a neutral, low-melting solid that is not fully ionized at physiological pH, in contrast to the highly basic, liquid morpholine parent.

Chromatography Method Development Leveraging Defined Polarity

The relative dipole moment order (piperidine > morpholine > thiomorpholine) establishes that the morpholine derivative possesses an intermediate polarity [1]. This property can be exploited to optimize chromatographic separations of closely related heterocyclic analogs, where the morpholine derivative elutes at a predictable retention time between the more polar piperidine and the less polar thiomorpholine derivatives.

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